HPN217: A Tri-Specific T-Cell Engaging Construct for the Treatment of Multiple Myeloma - A Technical Overview
HPN217: A Tri-Specific T-Cell Engaging Construct for the Treatment of Multiple Myeloma - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPN217 is an investigational trispecific T-cell activating construct (TriTAC®) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] Developed by Harpoon Therapeutics, this novel immunotherapy redirects the patient's own T-cells to recognize and eliminate malignant plasma cells expressing B-cell maturation antigen (BCMA).[1][2] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and clinical findings for HPN217, intended for professionals in the field of oncology and drug development.
Core Mechanism of Action
HPN217 is a single polypeptide chain of approximately 53 kDa, engineered with three distinct binding domains:
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Anti-BCMA Domain: This domain specifically targets the B-cell maturation antigen (BCMA), a tumor necrosis factor receptor superfamily member that is highly expressed on the surface of malignant plasma cells in nearly all multiple myeloma patients.[3][4]
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Anti-CD3ε Domain: This domain engages the epsilon subunit of the CD3 complex on the surface of T-cells, a critical component of the T-cell receptor (TCR) complex.[2]
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Anti-Human Serum Albumin (HSA) Domain: This domain binds to serum albumin, a feature designed to extend the circulating half-life of the molecule.[2][4]
The simultaneous engagement of BCMA on a myeloma cell and CD3 on a T-cell by HPN217 creates an immunological synapse, bringing the T-cell into close proximity with the cancer cell.[4] This forced interaction leads to T-cell activation, proliferation, and the subsequent cytotoxic killing of the BCMA-positive myeloma cell.[5] The binding to HSA allows for a longer half-life, potentially enabling less frequent dosing.[4]
Preclinical Data
Binding Affinity and In Vitro Cytotoxicity
HPN217 has demonstrated specific and potent binding to its three targets. The binding affinities were determined using biolayer interferometry.[6]
| Target | Binding Affinity (KD) |
| Recombinant Human BCMA | 5.5 nM |
| Recombinant Human CD3ε | 17 nM |
| Human Serum Albumin (HSA) | 6 nM |
| Table 1: Binding Affinities of HPN217 [6] |
In vitro studies have confirmed the potent and BCMA-dependent cytotoxic activity of HPN217. T-cell dependent cellular cytotoxicity (TDCC) assays were conducted using various multiple myeloma cell lines co-cultured with human T-cells.
| Cell Line | BCMA Expression (copies/cell) | HPN217 EC50 |
| RPMI-8226 | ~5,600 | 0.05 - 0.7 nM |
| Jeko-1 | ~2,200 | 0.05 - 0.7 nM |
| MOLP8 | Not specified in provided results | Not specified in provided results |
| KMS-12-BM | Not specified in provided results | Not specified in provided results |
| MM.1S | Not specified in provided results | Not specified in provided results |
| Table 2: In Vitro Cytotoxicity of HPN217 in Multiple Myeloma Cell Lines [4][6][7] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of HPN217 has been evaluated in multiple myeloma xenograft models. These studies have demonstrated dose-dependent tumor growth inhibition.
| Xenograft Model | Key Findings |
| Disseminated MOLP8 | Combination with a γ-secretase inhibitor (LY3039478) led to decreased tumor burden and increased survival compared to monotherapy.[8] |
| RPMI-8226 | Dose-dependent tumor growth suppression.[4] |
| Jeko-1 | Dose-dependent tumor growth suppression.[4] |
| Table 3: In Vivo Efficacy of HPN217 in Xenograft Models |
Pharmacokinetics
Pharmacokinetic studies in cynomolgus monkeys have demonstrated that HPN217 has an extended serum half-life.
| Parameter | Value |
| Serum Half-life | 64 to 85 hours |
| Table 4: Pharmacokinetic Profile of HPN217 in Cynomolgus Monkeys [6] |
Clinical Development: Phase 1 Trial (NCT04184050)
HPN217 is currently being evaluated in a Phase 1/2, open-label, multicenter, dose-escalation and expansion study in patients with relapsed/refractory multiple myeloma.[5][9]
Study Design
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Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[5]
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Part 2 (Dose Expansion): To evaluate the safety and efficacy of HPN217 at the RP2D.[5]
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Dosing Schedule: Intravenous infusion once weekly.[5]
Clinical Efficacy and Safety
Interim results from the Phase 1 study have shown promising clinical activity and a manageable safety profile in heavily pre-treated patients.
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) in higher dose cohorts (12 mg or 24 mg) | 77% |
| Table 5: Interim Efficacy Results from the Phase 1 Trial of HPN217 [10] |
The most common treatment-emergent adverse event is cytokine release syndrome (CRS), which has been predominantly Grade 1 or 2 and occurred mainly during the initial doses.[10] Importantly, no immune effector cell-associated neurotoxicity syndrome (ICANS) has been reported.[10]
Experimental Protocols
Disclaimer: The following experimental protocols are generalized methodologies based on publicly available information from Harpoon Therapeutics' presentations and publications. Detailed, proprietary protocols are not publicly available.
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
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Cell Culture: Culture BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, MOLP8) and isolate human T-cells from healthy donors.
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Co-culture: Plate target myeloma cells and effector T-cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of HPN217.
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Incubation: Incubate the co-culture for a specified period (e.g., 48-72 hours).
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Cytotoxicity Assessment: Measure cell lysis using a validated method such as:
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LDH Release Assay: Quantify lactate (B86563) dehydrogenase (LDH) released from lysed cells.
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Flow Cytometry: Use viability dyes (e.g., 7-AAD, Propidium Iodide) to quantify dead target cells.
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Data Analysis: Calculate the percentage of specific lysis and determine the EC50 value of HPN217.
Multiple Myeloma Xenograft Model
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Animal Model: Utilize immunodeficient mice (e.g., NSG mice).
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Cell Implantation: Implant a human multiple myeloma cell line (e.g., MOLP8) intravenously to establish a disseminated disease model.
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T-Cell Engraftment: Co-implant human T-cells to provide an immune effector component.
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Treatment: Once tumor burden is established, administer HPN217 intravenously at various dose levels and schedules.
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Monitoring: Monitor tumor progression through bioluminescence imaging or other appropriate methods. Track animal body weight and clinical signs.
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Endpoint: Euthanize animals at a predetermined endpoint (e.g., significant tumor burden, clinical signs of distress) and analyze survival data.
Conclusion
HPN217 represents a promising novel therapeutic for patients with relapsed/refractory multiple myeloma. Its tri-specific design, which engages T-cells to target BCMA-expressing myeloma cells while benefiting from an extended half-life, has demonstrated potent anti-tumor activity in preclinical models and encouraging efficacy and a manageable safety profile in early clinical trials. Further clinical development is ongoing to fully elucidate the therapeutic potential of this innovative T-cell engager.
References
- 1. Harpoon Therapeutics Presents Interim Clinical Data from its Ongoing Phase 1/2 Study and New Preclinical Results for BCMA-targeting TriTAC® HPN217 at the 63rd ASH Annual Meeting and Exposition - BioSpace [biospace.com]
- 2. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Paper: HPN217-3001: A Phase 1/2 Open-Label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN217, a Bcma-Targeting T-Cell Engager, in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 6. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Harpoon Therapeutics Presents Preclinical Results for Novel T Cell Engagers HPN217 and HPN328 at AACR 2023 - BioSpace [biospace.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
